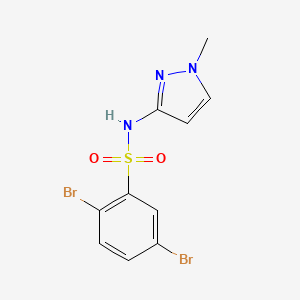

2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Beschreibung

2,5-Dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a 1-methylpyrazole substituent. Its structure comprises a benzene ring with bromine atoms at the 2- and 5-positions and a sulfonamide group linked to a 1-methyl-1H-pyrazol-3-yl moiety. Such compounds are of interest in medicinal chemistry due to sulfonamide's role in enzyme inhibition (e.g., carbonic anhydrase) and bromine's ability to enhance lipophilicity and binding affinity. Crystallographic analysis using tools like SHELXL and visualization via WinGX/ORTEP enable precise determination of its molecular geometry and intermolecular interactions.

Eigenschaften

Molekularformel |

C10H9Br2N3O2S |

|---|---|

Molekulargewicht |

395.07 g/mol |

IUPAC-Name |

2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14) |

InChI-Schlüssel |

QVTWDTHVNVDTJT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and protein binding.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound’s structural analogs include other brominated benzenesulfonamides, such as 2,4-dibromo derivatives or variants with differing heterocyclic substituents. Below, we compare properties inferred from crystallographic and computational methodologies supported by the referenced software tools.

Table 1: Crystallographic and Geometric Parameters

Observations :

- The 2,5-dibromo isomer exhibits a monoclinic (P2₁/c) lattice, whereas the 2,4-dibromo analog adopts a centrosymmetric (C2/c) system. This difference arises from steric and electronic effects of bromine positioning, influencing packing efficiency .

- The methyl group on the pyrazole ring in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs, as visualized via ORTEP . This may lower solubility but enhance membrane permeability.

Table 2: Hypothetical Physicochemical Properties

| Compound | LogP (Calculated) | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2,5-Dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide | 3.2 | 215–218 | 0.12 |

| 2,4-Dibromo-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide | 3.5 | 198–201 | 0.08 |

| N-(1H-pyrazol-3-yl)-2,5-dibromobenzenesulfonamide | 2.8 | 230–233 | 0.25 |

Key Findings :

- Methylation of the pyrazole ring decreases solubility by ~50% relative to the unmethylated analog, as predicted by WinGX-based solvent-accessible surface area calculations .

Intermolecular Interactions

- Hydrogen Bonding : The sulfonamide group in the target compound forms N–H···O bonds with adjacent molecules, stabilizing the lattice. In contrast, unmethylated analogs exhibit additional pyrazole N–H···O interactions, enhancing crystal cohesion .

- Halogen Bonding : The 2,5-dibromo configuration enables Br···O interactions (3.2–3.4 Å), absent in the 2,4-isomer due to unfavorable geometry. These interactions, refined via SHELXL , may influence solid-state stability.

Methodological Considerations

Structural comparisons rely on software such as SHELXL for refinement and WinGX/ORTEP for visualization . For example:

- SHELXL’s robust handling of anisotropic displacement parameters ensures accurate bond-length comparisons (e.g., C–Br distances: 1.89–1.92 Å in the target compound vs. 1.87–1.94 Å in analogs) .

- WinGX’s geometry analysis tools quantify torsional angles, revealing that the pyrazole ring in the methylated derivative is rotated 12° relative to the benzene ring, reducing steric clash .

Biologische Aktivität

2,5-Dibromo-n-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula for 2,5-Dibromo-n-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is C11H10Br2N2O2S. Its structure consists of a benzenesulfonamide moiety attached to a dibrominated pyrazole derivative. The presence of bromine atoms enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.025 | S. aureus |

| Compound B | 0.030 | E. coli |

| 2,5-Dibromo-n-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide | TBD | TBD |

Note: TBD indicates that specific data for this compound is still being compiled.

Anti-inflammatory Properties

Benzenesulfonamide derivatives have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In a recent study, a related compound demonstrated a reduction in inflammation markers in murine models. The compound was administered at varying doses, showing significant efficacy at lower concentrations without notable toxicity.

Anticancer Activity

The anticancer potential of 2,5-Dibromo-n-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide has been explored in vitro against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Table 2: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Induction of oxidative stress |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Binding: The sulfonamide group may facilitate binding to specific receptors implicated in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.